N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)benzamide

HDAC6 Isoform selectivity Epigenetic probe

N-(2,4-Dihydroxy-6-methylpyrimidin-5-yl)benzamide (CAS 591726-19-1) is a synthetic small molecule belonging to the pyrimidine-benzamide hybrid class. Its structure combines a 2,4-dihydroxy-6-methylpyrimidine core with a benzamide moiety linked through the pyrimidine 5-position.

Molecular Formula C12H11N3O3
Molecular Weight 245.23 g/mol
CAS No. 591726-19-1
Cat. No. B5692494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dihydroxy-6-methylpyrimidin-5-yl)benzamide
CAS591726-19-1
Molecular FormulaC12H11N3O3
Molecular Weight245.23 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC(=O)N1)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C12H11N3O3/c1-7-9(11(17)15-12(18)13-7)14-10(16)8-5-3-2-4-6-8/h2-6H,1H3,(H,14,16)(H2,13,15,17,18)
InChIKeyAMXIJIKPVABXMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,4-Dihydroxy-6-methylpyrimidin-5-yl)benzamide (CAS 591726-19-1): A Pyrimidine-Benzamide Hybrid for HDAC6-Biased Chemical Probing


N-(2,4-Dihydroxy-6-methylpyrimidin-5-yl)benzamide (CAS 591726-19-1) is a synthetic small molecule belonging to the pyrimidine-benzamide hybrid class. Its structure combines a 2,4-dihydroxy-6-methylpyrimidine core with a benzamide moiety linked through the pyrimidine 5-position . This compound has been disclosed in the patent literature as an inhibitor of histone deacetylase (HDAC) enzymes and is catalogued in BindingDB (BDBM218214; US9249087, Compound 53) with quantitative isoform profiling data [1]. The unique 2,4-dihydroxy substitution pattern on the pyrimidine ring distinguishes it from conventional hydroxamic acid-based and ortho-aminoanilide-based HDAC inhibitors, placing it within the emerging hydroxy-pyrimidine scaffold class explored for epigenetic probe development [2].

Why In-Class HDAC6 Inhibitors Cannot Substitute N-(2,4-Dihydroxy-6-methylpyrimidin-5-yl)benzamide Without Loss of Isoform Selectivity Signature


Within the HDAC inhibitor landscape, substitution of one benzamide or pyrimidine-containing inhibitor for another carries substantial risk of altering the isoform selectivity profile, even when compounds appear structurally similar. The 2,4-dihydroxy-6-methylpyrimidine scaffold of this compound is structurally distinct from the hydroxamic acid zinc-binding groups found in pan-inhibitors such as SAHA (vorinostat) and from the ortho-aminoanilide chemotype of class I-selective agents like entinostat (MS-275) [1]. Even among pyrimidine-containing HDAC inhibitors, subtle modifications to the hydroxylation pattern and the nature of the cap group (benzamide vs. hydroxamic acid vs. sulfonamide) produce dramatically different selectivity outcomes—the dihydroxy analog in the hydroxy-pyrimidine series was reported to inhibit only HDAC6 among tested isoforms, whereas the parent chloro-acetamide compound (BRD-2577) was pan-selective [2]. These scaffold-dependent selectivity differences mean that procurement decisions based solely on nominal target class (HDAC6) without considering the specific chemotype and quantitative isoform selectivity data will fail to deliver reproducible biological outcomes [3].

Quantitative Differential Evidence Guide: N-(2,4-Dihydroxy-6-methylpyrimidin-5-yl)benzamide vs. Closest Comparators


HDAC6 vs. HDAC1 Isoform Selectivity: 192-Fold Preference Over Class I HDACs Defines a Distinct Selectivity Niche

This compound exhibits a pronounced selectivity window for HDAC6 (class IIb) over HDAC1 (class I), with an IC50 of 124 nM against HDAC6 versus 23,800 nM against HDAC1, yielding a selectivity ratio of approximately 192-fold under identical assay conditions (pH 8.0, fluorescently-labeled acetylated lysine substrate) [1]. By comparison, the clinical pan-HDAC inhibitor SAHA (vorinostat) inhibits HDAC1 and HDAC6 with roughly equipotent activity (IC50 values in the low nanomolar range for both isoforms) [2]. The well-known HDAC6 tool compound Tubastatin A achieves substantially higher absolute potency (HDAC6 IC50 = 15 nM) and greater selectivity (HDAC1/HDAC6 ratio ≈ 1,093-fold) [3]. This compound therefore occupies a middle-ground selectivity niche—more HDAC6-biased than pan-inhibitors but less exquisitely selective than Tubastatin A—which may be advantageous for applications where residual class I engagement is tolerated or desired.

HDAC6 Isoform selectivity Epigenetic probe

HDAC6 Selectivity Over HDAC8: 15-Fold Discrimination Within the Class I/IIb Boundary

HDAC8, while classified as class I, shares structural and phylogenetic features with class IIb HDAC6 and is a common off-target for HDAC6-directed inhibitors. This compound inhibits HDAC8 with an IC50 of 1,920 nM, representing a 15.5-fold preference for HDAC6 (IC50 = 124 nM) over HDAC8 [1]. In contrast, Tubastatin A achieves a 57-fold selectivity for HDAC6 over HDAC8 (HDAC8 IC50 = 854 nM vs. HDAC6 IC50 = 15 nM) . The pyrimidinedione-based HDAC6 inhibitor compound 6 described by Liu et al. (2015) exhibits HDAC6 IC50 = 12.4 nM and HDAC1 IC50 = 1,710 nM (138-fold selectivity) but its HDAC8 activity is not systematically reported, making cross-series comparison incomplete [2]. The moderate HDAC6/HDAC8 selectivity of the target compound distinguishes it from hydroxamic acid-based inhibitors, which typically show minimal HDAC6/HDAC8 discrimination.

HDAC8 Class I HDAC Selectivity profiling

Scaffold Differentiation: Non-Hydroxamic Acid Zinc-Binding Group Defines a Structurally Novel Chemotype Distinct from Tubastatin A and Tubacin

The zinc-binding pharmacophore of this compound relies on the 2,4-dihydroxypyrimidine moiety rather than the hydroxamic acid group that characterizes Tubastatin A, Tubacin, and SAHA, or the ortho-aminoanilide group found in class I-selective agents (entinostat, mocetinostat) [1]. In the systematic SAR study by Kemp et al. (2011), the dihydroxy pyrimidine analog (compound 23) was found to selectively inhibit HDAC6, whereas the parent chloro-acetamide (BRD-2577) was pan-selective, and protection of the dihydroxy group via dioxin formation (compound 24) abolished all activity [2]. These data establish that the free 2,4-dihydroxy functionality is both necessary and sufficient for HDAC6 engagement within the pyrimidine chemotype. This compound's benzamide cap group further differentiates it from compound 23 (which bears an acetamide), providing an additional vector for structural diversification.

Zinc-binding group Hydroxy-pyrimidine scaffold Chemotype novelty

Structural Analog Differentiation: Benzamide Cap vs. Sulfonamide Substitution Produces Divergent Biological Profiles

Closely related compounds bearing the same 2,4-dihydroxy-6-methylpyrimidine core but with sulfonamide instead of benzamide substitution at the 5-position (e.g., N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)benzenesulfonamide and N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)methanesulfonamide) are commercially available as research chemicals but lack published HDAC inhibition data . The carbonyl group of the benzamide has been shown to be indispensable for HDAC activity in the hydroxy-pyrimidine series—removal or reduction of the carbonyl in BRD-2577 analogs (compounds 14 and 15) led to complete loss of potency across all HDAC isoforms (all IC50 > 100 μM) [1]. The benzamide moiety thus provides a specific hydrogen-bonding interaction geometry with the enzyme surface that sulfonamide analogs cannot replicate. Additionally, the ortho-methyl benzamide analog (CAS 662155-86-4) introduces a steric perturbation at the benzamide ring that, based on SAR trends in the series, is expected to alter HDAC isoform selectivity .

Structure-activity relationship Benzamide vs. sulfonamide Cap group

Patent-Disclosed HDAC Profiling Context: Positioning Within the US9249087 Compound Series

This compound (designated as Compound 53 in US9249087) was profiled alongside other pyrimidine hydroxy amide and benzamide derivatives within the same patent family [1]. Within this series, compounds span a wide potency range against HDAC6: Compound 4 (BDBM218227) achieves an IC50 of 1.46 nM, representing the most potent member, while Compound 1 (BDBM218224) shows an IC50 of 417 nM, and Compound 6 (BDBM218229) exhibits an IC50 of 5,860 nM [2]. The target compound's HDAC6 IC50 of 124 nM positions it in the intermediate potency tier of the series. Critically, the patent discloses that many potent HDAC6 inhibitors in this series carry a hydroxamic acid warhead, whereas this compound uses a benzamide moiety, providing an orthogonal chemotype for structure-activity relationship (SAR) exploration within the same intellectual property space [3].

Patent SAR Compound series HDAC profiling

N-(2,4-Dihydroxy-6-methylpyrimidin-5-yl)benzamide: Evidence-Backed Research and Procurement Application Scenarios


HDAC6-Biased Chemical Probe Development Requiring Non-Hydroxamic Acid Zinc-Binding Motif

This compound is suitable as a starting point or comparator for developing HDAC6-biased chemical probes that avoid hydroxamic acid zinc-binding groups. Its 192-fold selectivity for HDAC6 over HDAC1 [1] and its 2,4-dihydroxypyrimidine zinc-chelating moiety (structurally validated as an HDAC6-competent pharmacophore by Kemp et al. [2]) provide a scaffold distinct from the hydroxamic acid (Tubastatin A, SAHA) and ortho-aminoanilide (entinostat) chemotypes. Researchers seeking to dissect the contribution of the zinc-binding group to pharmacokinetics, metal chelation promiscuity, or off-target profiles can use this compound as a representative of the hydroxy-pyrimidine class.

SAR Exploration of Cap Group Effects on HDAC Isoform Selectivity Within a Defined Scaffold

The benzamide cap group of this compound differentiates it from the acetamide-capped compound 23 (HDAC6 IC50 = 16.7 μM [1]) and from the sulfonamide analogs that lack published HDAC activity. This potency gap (124 nM vs. 16,700 nM, approximately 135-fold) provides a tractable SAR hook for medicinal chemistry programs aimed at optimizing cap group interactions with the HDAC6 surface recognition pocket. Procurement of this compound alongside its close structural analogs (sulfonamide, 2-methyl-benzamide, and acetamide variants) enables systematic cap group SAR studies using a consistent pyrimidine core.

Epigenetic Profiling Panels Requiring Intermediate Selectivity Between Pan-Inhibitors and Ultra-Selective Tool Compounds

In epigenetic compound profiling panels, this compound fills a selectivity gap between pan-HDAC inhibitors (SAHA, panobinostat) and ultra-selective HDAC6 inhibitors (Tubastatin A, Tubacin). Its 192-fold HDAC6/HDAC1 selectivity [1] combined with 15.5-fold HDAC6/HDAC8 selectivity [2] provides a distinct phenotypic signature that can help deconvolve which cellular effects require complete class I sparing versus those that tolerate residual class I engagement. This makes it valuable as a profiling standard in multi-compound HDAC inhibitor screening cascades.

Patent-Landscape Analysis and Freedom-to-Operate Assessment for Pyrimidine-Benzamide HDAC Inhibitors

As a specifically claimed or exemplified compound within the US9249087 patent family (designated Compound 53) [1], this compound serves as a key reference point for intellectual property landscape analysis in the pyrimidine-benzamide HDAC inhibitor space. Organizations conducting freedom-to-operate assessments or designing novel HDAC6 inhibitors that avoid existing patent claims can procure this compound as a structural reference standard for comparative analytical characterization and biological benchmarking.

Quote Request

Request a Quote for N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.